molecular formula C9H9BrN2O2 B1373381 2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-54-3

2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Katalognummer B1373381
CAS-Nummer: 1272756-54-3
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: LZHROACODUTYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .


Chemical Reactions Analysis

The Mitsunobu reaction and sequential cyclization have been used in the synthesis of similar compounds . This suggests that “2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” might also undergo similar reactions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown potential as an anticancer agent . Its derivatives have been synthesized and tested for in vitro anticancer activity against human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Some derivatives exhibited remarkable activity, suggesting the compound’s utility in developing new chemotherapeutic agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of the compound’s derivatives with the Epidermal Growth Factor Receptor (EGFR) . These studies are crucial for drug design, helping to predict the orientation of the compound when bound to target proteins to assess its potential efficacy.

Synthesis of Isoxazole Hybrids

The compound serves as a precursor in the synthesis of isoxazole hybrids . These hybrids are of interest due to their low cytotoxicity and various biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.

Biological Evaluation of Derivatives

A series of novel derivatives of the compound have been prepared and evaluated for their primary antitumor activities against different cancer cell lines such as HT-29, K562, and HepG2 . This evaluation is essential for identifying promising candidates for further development as antitumor drugs.

Microwave-Assisted Synthesis

The compound has been used in microwave-assisted synthetic approaches to create novel derivatives efficiently . This method can significantly reduce reaction times and improve yields, making it a valuable technique in medicinal chemistry.

Design of Potassium Channel Modulators

Derivatives of the compound have been explored as potassium channel modulators . These modulators are important for regulating cellular processes and have therapeutic potential in treating various diseases.

Development of Anti-Inflammatory Agents

The compound’s framework is being investigated for the development of anti-inflammatory agents . Inflammation is a key factor in many chronic diseases, and new treatments are continually sought after.

Exploration of Antifungal Properties

Research into the antifungal properties of the compound’s derivatives is ongoing . Fungal infections are a significant health concern, and there is a constant need for new antifungal drugs.

Eigenschaften

IUPAC Name

2-(2-bromoethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHROACODUTYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.